(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, characterized by a fused triazole-pyrimidine core. The pyrrolidin-1-yl methanone moiety is linked via an ether bridge to a 6-ethyl-5-fluoropyrimidine group, introducing fluorinated and alkylated features that may influence solubility, metabolic resistance, and target specificity.
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O2/c1-4-13-14(19)16(21-9-20-13)28-12-5-6-25(8-12)17(27)15-23-18-22-10(2)7-11(3)26(18)24-15/h7,9,12H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNAMMHCOABEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NN4C(=CC(=NC4=N3)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic derivative of triazolo-pyrimidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, antimicrobial properties, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Research has indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that they can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study evaluating a series of triazolo-pyrimidine derivatives, compounds demonstrated IC50 values ranging from 20 to 50 μM against MDA-MB-231 cells, indicating moderate to strong cytotoxicity. The structure-activity relationship (SAR) analysis suggested that modifications at the pyrimidine ring significantly influence biological activity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Preliminary bioassays have shown that derivatives of triazolo-pyrimidines possess herbicidal and fungicidal activities. Specifically, they were found to be effective against Rhizoctonia solani, a common plant pathogen.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | IC50 (μM) | Target Organism |
|---|---|---|---|
| Compound A | Fungicidal | 15 | Rhizoctonia solani |
| Compound B | Herbicidal | 22 | Various weeds |
| Compound C | Bactericidal | 30 | Staphylococcus aureus |
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity: Many triazolo-pyrimidines act as enzyme inhibitors, affecting pathways crucial for cancer cell proliferation.
- Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
- Antimicrobial Mechanisms: The compounds disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial growth.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is critical for its therapeutic application. Studies suggest that modifications in the chemical structure can enhance solubility and bioavailability while reducing toxicity.
Toxicity Assessment:
Preliminary toxicity studies indicate that while some derivatives show promising biological activity, they also exhibit cytotoxic effects on normal cells at higher concentrations. Therefore, further optimization is required to balance efficacy and safety.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidin-4-one derivatives (related to the compound ) as anticancer agents. These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as enzyme inhibition and disruption of cell proliferation pathways. For instance, compounds with similar scaffolds have been reported to inhibit multi-tyrosine kinases which are crucial in cancer progression .
Antifungal Properties
The 1,2,4-triazole core present in this compound is recognized for its antifungal activity. Research indicates that derivatives of 1,2,4-triazole exhibit broad-spectrum antifungal properties by targeting essential fungal enzymes. This suggests that N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide may also possess similar capabilities .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may interact with specific molecular targets related to inflammation pathways. The potential to modulate inflammatory responses could make it a candidate for developing anti-inflammatory therapies.
Case Study 1: Anticancer Activity
A study focusing on thiazolidin-4-one derivatives found that certain compounds exhibited potent inhibitory activity against tyrosine kinases involved in tumor growth. For example, a derivative demonstrated an IC50 value of 0.021 µmol/L against c-Met kinase in lung carcinoma cell lines .
Case Study 2: Antifungal Efficacy
Research on 1,2,4-triazole derivatives indicated that these compounds could effectively inhibit fungal growth by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This highlights the potential application of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide in antifungal drug development .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Substituent-Driven Bioactivity: The target compound’s 6-ethyl-5-fluoropyrimidine ether group distinguishes it from simpler derivatives like 8b (sulfonamide-substituted) or 5,7-dichloro analogs . Fluorination likely enhances membrane permeability and resistance to oxidative degradation, while the ethyl group may improve hydrophobic interactions with biological targets. In contrast, 7-alkoxy-5-phenyl derivatives (e.g., 3a-3i) prioritize modular lipophilicity for herbicidal applications, whereas the target’s pyrrolidinyl methanone linker may enable conformational flexibility for binding .
Synthetic Complexity :
- The target compound requires multi-step synthesis, including etherification of the pyrrolidine ring and fluoropyrimidine coupling, as inferred from analogous procedures in . This contrasts with simpler halogenation (e.g., 5,7-dichloro derivatives ) or single-step alkylation (e.g., 7-alkoxy derivatives ).
Q & A
Q. What are effective synthetic routes for this compound?
The synthesis involves multi-step protocols using triazolopyrimidine and pyrimidine intermediates. Key steps include:
- Fused-ring formation : Use of molten-state or solvent-based TMDP (tetramethylenediamine piperazine) for cyclization reactions, as demonstrated in triazolopyrimidine syntheses .
- Solvent optimization : Ethanol/water (1:1 v/v) mixtures improve reaction homogeneity and yield .
- Purification : Recrystallization from methanol ensures high crystallinity, critical for structural validation .
- Substituent introduction : Controlled coupling of pyrrolidinyl and fluoropyrimidinyl groups under DMF/DMSO at 60–80°C .
Q. How is structural confirmation achieved?
A combination of analytical techniques is essential:
- NMR spectroscopy : Assigns proton and carbon environments, particularly for distinguishing methyl and fluoropyrimidine substituents .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidinyl-oxy linkage and triazolopyrimidine core (e.g., C–H···O/F interactions) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. What solvents/reagents are optimal for stability during synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Bases/Acids : Mild bases (e.g., K₂CO₃) prevent hydrolysis of fluoropyrimidine groups .
- Safety note : Avoid piperidine due to regulatory restrictions; TMDP is preferred despite toxicity .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized?
Advanced strategies include:
- Additive screening : Catalytic iodine or PEG-400 improves cyclization efficiency in triazolopyrimidine formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 24 hours) for pyrimidine coupling steps .
- Chromatographic gradients : Reverse-phase HPLC (C18 column, acetonitrile/water) separates diastereomers from pyrrolidinyl intermediates .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Contradictions often arise from tautomerism or dynamic effects:
- Variable-temperature NMR : Identifies rotational barriers in pyrrolidinyl-oxy groups .
- DFT calculations : Predicts stable tautomers (e.g., triazolopyrimidine vs. pyrimidine-dominant forms) and aligns with experimental data .
- 2D NMR (COSY, NOESY) : Maps through-space interactions to confirm substituent orientation .
Q. What experimental designs assess environmental fate or biodegradability?
Adapt methodologies from environmental chemistry studies:
- Hydrolysis/photolysis assays : Expose the compound to UV light (254 nm) and pH-varied buffers (pH 4–9) to track degradation products via LC-MS .
- Bioaccumulation models : Use logP values (calculated from SMILES) to predict partitioning in aquatic systems .
Q. How to evaluate multi-target interactions in biological systems?
- Molecular docking : Screen against kinase or GPCR targets using triazolopyrimidine scaffolds as reference .
- In vitro assays : Pair fluoropyrimidine moieties with ATP-binding site probes (e.g., fluorescence polarization assays) .
- SAR studies : Compare with analogs (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) to identify substituent-specific activity .
Methodological Considerations
Q. What statistical frameworks are suitable for dose-response studies?
- Split-plot designs : Assign compound concentrations as subplots and biological replicates as main plots to control variability .
- ANOVA with post-hoc tests : Analyze IC₅₀ differences across cell lines or enzymatic targets .
Q. How to validate antioxidant or anti-inflammatory activity?
- DPPH/ABTS assays : Quantify radical scavenging at 517 nm (adjust for fluoropyrimidine UV interference) .
- ELISA/CyTOF : Measure cytokine suppression (e.g., IL-6, TNF-α) in primary macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
